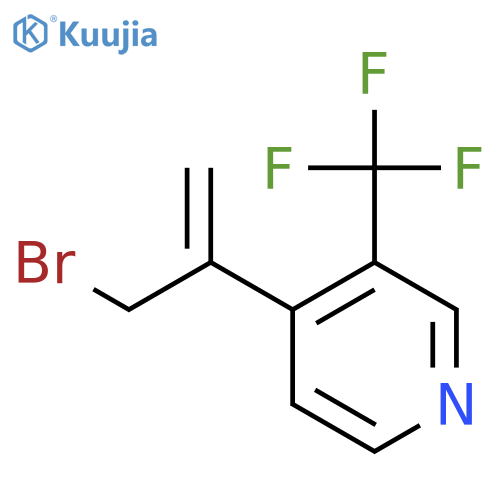Cas no 2228552-74-5 (4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)

2228552-74-5 structure
商品名:4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine
- EN300-1953711
- 2228552-74-5
-
- インチ: 1S/C9H7BrF3N/c1-6(4-10)7-2-3-14-5-8(7)9(11,12)13/h2-3,5H,1,4H2
- InChIKey: OKNXKQATEPQLDV-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C=CN=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 264.97140g/mol
- どういたいしつりょう: 264.97140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9Ų
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953711-0.25g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.25g |
$1156.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-0.1g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.1g |
$1106.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-0.5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-0.05g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-1.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 1g |
$1256.0 | 2023-05-31 | ||
| Enamine | EN300-1953711-1g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 1g |
$1256.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-2.5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-10.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 10g |
$5405.0 | 2023-05-31 | ||
| Enamine | EN300-1953711-5g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 5g |
$3645.0 | 2023-09-17 | ||
| Enamine | EN300-1953711-5.0g |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228552-74-5 | 5g |
$3645.0 | 2023-05-31 |
4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
2228552-74-5 (4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine) 関連製品
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 55290-64-7(Dimethipin)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
